4-Chloro-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-naphthonitrile is an organic compound with the molecular formula C11H6ClN. It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a nitrile group at the first position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide . This method is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-naphthonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.
Oxidation: Potassium permanganate (KMnO4) for oxidizing the nitrile group to a carboxylic acid.
Major Products:
Amines: Formed by the reduction of the nitrile group.
Carboxylic Acids: Formed by the oxidation of the nitrile group.
Scientific Research Applications
4-Chloro-1-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
1-Naphthonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloronaphthalene: Lacks the nitrile group, limiting its applications in organic synthesis.
2-Chloro-1-naphthonitrile: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Chloro-1-naphthonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C11H6ClN |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-chloronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
KLYDQWZSLRBNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.